3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzamide core with a 1,2,5-oxadiazole ring and a p-tolyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the p-tolyl group:
Formation of the benzamide core: The final step involves the formation of the benzamide structure, which can be done through amidation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzamide core.
Substitution: The p-tolyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the p-tolyl group contribute to its ability to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide include other oxadiazole derivatives and benzamide compounds These similar compounds may have different substituents on the oxadiazole ring or the benzamide core, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-8-13(9-7-11)15-16(20-22-19-15)18-17(21)14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNJBNYQGNIACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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